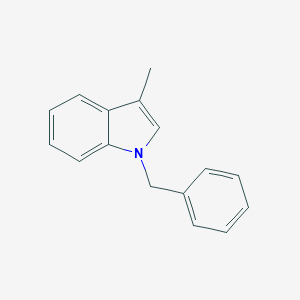
1-Benzyl-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C16H15N and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
1-Benzyl-3-methyl-1H-indole and its derivatives exhibit a range of biological activities:
- Anticancer Properties : Research indicates that indole derivatives, including this compound, show promising anticancer activity. For instance, studies have demonstrated that indole analogs with benzyl substitutions enhance cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : Several studies have reported the antimicrobial properties of indole derivatives. For example, this compound has been tested for its effectiveness against bacterial and fungal strains, showing potential as a lead compound for developing new antimicrobial agents .
- Anti-inflammatory Activity : Indole compounds are also known for their anti-inflammatory effects. The incorporation of benzyl groups has been linked to enhanced anti-inflammatory responses in various models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Gold-Catalyzed Reactions : Recent advancements have introduced gold-catalyzed methodologies for synthesizing bisindoles, which include this compound as a key intermediate. This method provides good regioselectivity and high yields .
- Benzylation Reactions : The benzylation of indole derivatives is a common synthetic route. For example, the reaction of indole with benzyl bromide in the presence of a base (like potassium carbonate) leads to the formation of this compound with favorable yields .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various indole derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effectiveness comparable to known chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against several pathogenic bacteria and fungi. The compound displayed notable inhibitory activity, suggesting its potential use in developing new antibiotics or antifungal treatments .
Summary Table of Applications
Propiedades
Número CAS |
17017-58-2 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
1-benzyl-3-methylindole |
InChI |
InChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 |
Clave InChI |
HMORPAKTPJRBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Sinónimos |
1-BENZYL-3-METHYL-1H-INDOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















